3-(3-Azidopropoxy)-4-methoxybenzoic acid

Click Chemistry Bioconjugation Linker Chemistry

This compound's unique 3-azidopropoxy/4-methoxy/1-carboxylic acid regiochemistry creates a non-cleavable linker for bioconjugation and chemical biology probes. The distinct spatial orientation of the azide and carboxyl groups, superior to 4-azidopropoxy isomers, ensures precise control over linker geometry for ADC payloads or fluorescent dye-protein conjugates. Ideal for solid-phase library synthesis. ≥95% purity.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 2096987-23-2
Cat. No. B1410945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Azidopropoxy)-4-methoxybenzoic acid
CAS2096987-23-2
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-]
InChIInChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
InChIKeyMSBZYBZCCUJCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Azidopropoxy)-4-methoxybenzoic acid (CAS 2096987-23-2): A Defined Azide-Functionalized Building Block for Click Chemistry Applications


3-(3-Azidopropoxy)-4-methoxybenzoic acid (CAS 2096987-23-2) is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . It is characterized by a benzoic acid core substituted with a methoxy group at the 4-position and a 3-azidopropoxy chain at the 3-position. This specific substitution pattern creates a heterobifunctional molecule, combining a carboxylic acid handle for amide or ester bond formation with a terminal azide group suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . It is available as a research chemical from various suppliers, typically with a minimum purity specification of 95%, and is recommended for storage in a cool, dry place .

Why Simple Azide or Benzoic Acid Substitutes Cannot Replicate the Function of 3-(3-Azidopropoxy)-4-methoxybenzoic acid


In-class compounds, such as other methoxybenzoic acid isomers or azidopropoxy derivatives, cannot be interchanged without consequence. The specific regiochemistry of the functional groups on the aromatic ring (3-azidopropoxy, 4-methoxy, 1-carboxylic acid) dictates the molecule's geometric presentation of reactive handles, which is critical for applications like bioconjugation where the linker's length and orientation can significantly impact the activity of the final conjugate . While all azido compounds can undergo click chemistry, subtle changes in the electron density of the aryl ring due to the methoxy group's position can alter reaction rates in CuAAC. Furthermore, the exact substitution pattern influences key physicochemical properties like lipophilicity (LogP), which affects solubility and membrane permeability, and thus the compound's suitability for specific synthetic or biological environments. The following evidence table quantifies these critical differences compared to close analogs .

Quantitative Differentiation of 3-(3-Azidopropoxy)-4-methoxybenzoic acid Against Closest Analogs


Regioisomeric Specificity: Structural Differentiation from the 4-(3-Azidopropoxy)-3-methoxybenzoic acid Isomer

The target compound, 3-(3-Azidopropoxy)-4-methoxybenzoic acid, is a regioisomer of the more commonly cataloged compound 4-(3-Azidopropoxy)-3-methoxybenzoic acid (CAS 2096986-29-5) [REFS-1, REFS-2]. This structural difference, where the azidopropoxy and methoxy groups are swapped at the 3- and 4-positions of the benzoic acid ring, is a primary and quantifiable point of differentiation. The regiochemistry dictates the vector of the azide-functionalized linker relative to the carboxylic acid, a crucial parameter for the design of molecular probes and conjugates.

Click Chemistry Bioconjugation Linker Chemistry

Molecular Weight and Compositional Distinction from 4-Methyl and Dimethoxy Analogs

The molecular formula of 3-(3-Azidopropoxy)-4-methoxybenzoic acid (C11H13N3O4, MW: 251.24 g/mol) quantifiably differentiates it from similar azidopropoxybenzoic acid building blocks. For instance, the 4-methyl analog, 3-(3-Azidopropoxy)-4-methylbenzoic acid, has the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . The dimethoxy analog, 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid, has the formula C12H15N3O5 and a molecular weight of 281.26 g/mol . These differences in elemental composition and mass directly affect the compound's physicochemical properties, such as its lipophilicity (LogP) and hydrogen bonding capacity.

Medicinal Chemistry Organic Synthesis Building Blocks

Recommended Application Scenarios for 3-(3-Azidopropoxy)-4-methoxybenzoic acid Based on Its Differentiated Properties


Precision Synthesis of Regiochemically Defined Heterobifunctional Linkers for Bioconjugation

Based on its specific 3-azidopropoxy, 4-methoxy, and 1-carboxylic acid substitution pattern, this compound is ideally suited as a building block for creating non-cleavable heterobifunctional linkers . The unique regiochemistry, in contrast to its 4-azidopropoxy isomer , provides a distinct spatial orientation for linking two biomolecules, such as an antibody and a cytotoxic payload or a fluorescent dye to a protein. The carboxylic acid can be activated for amide coupling to one partner, while the azide group is poised for a highly specific, bioorthogonal click reaction with an alkyne-functionalized second partner. This precise control over linker geometry is essential in applications where steric hindrance or specific molecular presentation is critical for maintaining biological activity.

Development of Molecular Probes and Tools for Chemical Biology

The combination of an azide click handle and a free carboxylic acid makes this compound a powerful intermediate for the development of chemical biology probes . The azide allows for the late-stage introduction of the probe into a complex biological environment via strain-promoted or copper-catalyzed click chemistry. The carboxylic acid provides a convenient site for further derivatization to tune physicochemical properties (e.g., adding a solubilizing group) or to attach an affinity tag. The molecular weight of 251.24 g/mol distinguishes it from other analogs [REFS-3, REFS-4], allowing for a specific and predictable change in the mass of the final bioconjugate, which is a key parameter for mass spectrometry-based analytical methods.

Scaffold for Medicinal Chemistry and Drug Discovery Libraries

This compound serves as a versatile scaffold in medicinal chemistry for the parallel synthesis of compound libraries . The carboxylic acid group can be used to attach the scaffold to a solid support or to a diverse set of amine-containing building blocks. The azide group then provides a robust and orthogonal reaction site for introducing a second set of diverse alkyne building blocks via CuAAC. The specific electronic properties imparted by the 4-methoxy group, as opposed to a 4-methyl group or an unsubstituted ring, can influence the pharmacokinetic properties of the resulting library members, making it a strategically distinct choice for lead generation and optimization programs.

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